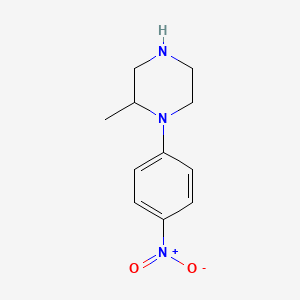

2-Methyl-1-(4-nitrophenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

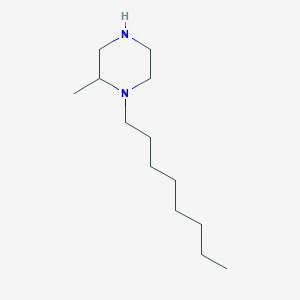

“2-Methyl-1-(4-nitrophenyl)piperazine” is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . The molecular formula is C11H15N3O2 .

Synthesis Analysis

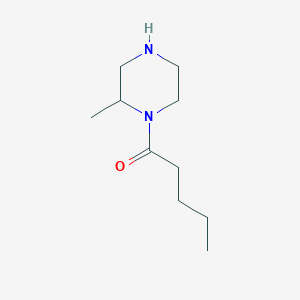

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

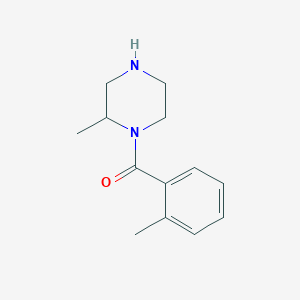

Molecular Structure Analysis

The molecular structure of “this compound” consists of a central piperazine ring with a methyl group and a 4-nitrophenyl group attached . The average molecular mass is 221.256 Da .

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(4-nitrophenyl)piperazine is widely used in scientific research due to its versatility. It is used as a substrate, inhibitor, or activator in a variety of biochemical and physiological studies. It is also used to study the effects of drugs on the body. This compound has been used in studies related to the metabolism of drugs, the absorption and distribution of drugs, and the excretion of drugs. It is also used to study the effects of drugs on the immune system, cardiovascular system, and nervous system.

Wirkmechanismus

Target of Action

2-Methyl-1-(4-nitrophenyl)piperazine is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It belongs to the class of organic compounds known as phenylpiperazines . These compounds typically consist of a piperazine bound to a phenyl group . The interaction of this compound with its targets and the resulting changes are subject to further scientific investigation.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 2-Methyl-1-(4-nitrophenyl)piperazine in lab experiments has a number of advantages. It is a relatively inexpensive compound, and it is relatively easy to obtain. It is also a versatile compound, as it can be used as a substrate, inhibitor, or activator in a variety of biochemical and physiological studies.

However, there are some limitations to the use of this compound in lab experiments. It is not as effective as other compounds in certain biochemical and physiological studies, and it can be difficult to obtain in some cases. Additionally, it can be difficult to control the dosage, as it is not always possible to accurately measure the exact amount of this compound that is needed for a particular experiment.

Zukünftige Richtungen

There are a number of potential future directions for the use of 2-Methyl-1-(4-nitrophenyl)piperazine. One potential direction is to use this compound as an anti-inflammatory agent. It has already been shown to reduce inflammation, and it could potentially be used to treat a variety of inflammatory conditions. Another potential direction is to use this compound as an antidepressant. It has been shown to increase the levels of neurotransmitters in the brain, which could potentially be used to treat depression. Finally, this compound could potentially be used to treat a variety of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

In conclusion, this compound is a versatile compound that can be used in a variety of scientific research applications. It is a relatively inexpensive compound, and it is relatively easy to obtain. It has a variety of mechanisms of action, and it has been shown to have a number of biochemical and physiological effects. Additionally, it has a number of advantages and limitations for lab experiments. Finally, there are a number of potential future directions for the use of this compound, including the use as an anti-inflammatory agent, an antidepressant, and a treatment for neurological disorders.

Synthesemethoden

2-Methyl-1-(4-nitrophenyl)piperazine is synthesized through a multi-step process. The first step involves the reaction of 4-nitrophenol and 2-methylpiperazine in the presence of a base. This reaction produces a mixture of this compound and 2-methyl-1-(4-hydroxyphenyl)piperazine. The second step involves the separation of the two compounds through the use of a chromatographic column. The third and final step involves the purification of the this compound by recrystallization.

Biochemische Analyse

Biochemical Properties

It is known that piperazine derivatives, including 2-Methyl-1-(4-nitrophenyl)piperazine, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions and the presence of other molecules.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-methyl-1-(4-nitrophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-9-8-12-6-7-13(9)10-2-4-11(5-3-10)14(15)16/h2-5,9,12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOLFNXBYZHSKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)